7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is a synthetic organic compound belonging to the benzazepine family. This compound is characterized by its unique molecular structure, which includes a hydroxyl group at the 7-position, contributing to its distinct chemical reactivity and potential biological activity. It has garnered interest in medicinal chemistry due to its possible anticonvulsant properties and other biological effects.
This compound can be sourced from various chemical suppliers and research institutions. It is classified under heterocyclic compounds, specifically as a benzazepine derivative. Benzazepines are known for their diverse pharmacological activities, making them significant in drug development and medicinal chemistry.
The synthesis of 7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions to optimize yield and selectivity. For instance, the use of aluminum chloride as a catalyst in certain reactions can significantly influence the reaction rate and product distribution .
The molecular formula for 7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is with a molecular weight of approximately 177.2 g/mol. The compound features a bicyclic structure that includes a seven-membered ring fused to a six-membered aromatic ring. The hydroxyl group at the 7-position is critical for its reactivity.
7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one can undergo various chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the conditions applied. For example, using potassium permanganate in an oxidation reaction may yield different products based on reaction time and concentration.
The mechanism of action for 7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one involves its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems and inhibit or activate specific enzymes involved in cellular signaling pathways.
7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is typically a solid at room temperature with a melting point that may vary based on purity and crystalline form.
The compound exhibits solubility in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic benzene ring structure.
7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one has several applications in scientific research:
The synthesis of 7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one (molecular formula: C₁₀H₁₁NO₂; molecular weight: 177.20 g/mol) relies on strategically functionalized aromatic precursors. 2-Amino-5-chlorobenzoic acid derivatives serve as primary building blocks due to their capacity for regioselective cyclization. One validated route involves reductive amination of ortho-nitro cinnamates followed by lactamization, where catalytic hydrogenation reduces both nitro and alkene functionalities simultaneously, generating cyclic amine intermediates poised for ring closure [3]. Alternative pathways employ 7-hydroxy-1-tetralone intermediates, which undergo Beckmann rearrangement to yield seven-membered lactams. This transformation requires precise control of reaction conditions (e.g., hydroxylamine hydrochloride at 110°C in polyphosphoric acid) to prevent dehydration byproducts [7].
A critical intermediate identified in patent literature is 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one (CAS not provided), where nucleophilic aromatic substitution enables hydroxyl group installation. Reacting this chloro-derivative with alkali metal hydroxides (e.g., 20% NaOH at 120°C for 6 hours) achieves substitution while preserving lactam integrity [3]. Computational studies suggest the ortho-quinoid character of the benzene ring facilitates this displacement despite steric constraints.
Table 1: Key Precursors for Benzazepine Synthesis
Precursor | Transformation Step | Target Intermediate | Typical Yield (%) |
---|---|---|---|
Methyl 5-chloro-2-nitrobenzoate | Hydrogenation/Cyclization | 7-Chloro-tetrahydrobenzazepinone | 65–72 |
7-Hydroxy-1-tetralone | Beckmann Rearrangement | 7-Hydroxy-dihydrobenzazepinone oxime | 58–63 |
2-(Chloroacetyl)phenol | N-Alkylation/Amination | 3-(2-Hydroxyphenyl)azepan-2-one | 41–49 |
Functionalization of the C7-hydroxy group demands tailored protection-deprotection strategies to prevent lactam degradation during synthesis. Etherification via Williamson synthesis proves effective: treatment with alkyl halides (e.g., methyl iodide, benzyl chloride) in acetone/potassium carbonate (60°C, 8 hours) generates stable alkoxy derivatives like 7-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one. Kinetic studies reveal this O-alkylation proceeds 12-fold faster than competitive N-alkylation due to lactam carbonyl resonance stabilization [7]. For bulkier alkoxides (e.g., tert-butyl), phase-transfer catalysis (tetrabutylammonium bromide/DCM/50% NaOH) enhances yields to >80% by mitigating steric hindrance [3].
Notably, silyl protection (tert-butyldimethylsilyl chloride, imidazole catalyst) enables temporary hydroxyl masking during ring functionalization. Desilylation with tetra-n-butylammonium fluoride (THF, 0°C) restores phenolic functionality without racemization or lactam cleavage—critical for chiral benzazepine derivatives [7]. Recent advances employ catalytic Mitsunobu conditions (DIAD/PPh₃) for direct esterification, though competing N-acylation remains a limitation (O/N selectivity ≤ 4:1) [8].
Table 2: Alkoxylation Agents and Outcomes
Alkylating Agent | Base/Solvent | Product | Reaction Time (h) | Isolated Yield (%) |
---|---|---|---|---|
Methyl iodide | K₂CO₃/Acetone | 7-Methoxy-benzazepinone | 8 | 78 |
Benzyl chloride | NaH/DMF | 7-Benzyloxy-benzazepinone | 12 | 85 |
tert-Butyl bromoacetate | TBA⁺Br⁻/DCM/NaOH | 7-(tert-Butoxycarbonylmethoxy) | 6 | 82 |
Cyclization methodologies dictate the efficiency and purity of benzazepine core formation. Acid-mediated lactamization remains prevalent: heating 4-(2-aminophenyl)butanoic acids in polyphosphoric acid (120°C, 3 hours) achieves 68–74% yields via electrophilic aromatic substitution. However, this method suffers from tar formation at >130°C and poor regioselectivity with meta-substituted precursors [7]. Transition-metal-catalyzed approaches offer superior control; palladium(II)-assisted C–N coupling of 2-haloanilines with allyl acetates generates enamine intermediates that cyclize in situ under acidic conditions (e.g., PPTS/toluene reflux), yielding >85% enantiopure benzazepinones with <2% dimeric impurities [3].
Biomimetic reductive cyclizations show promise for sustainable synthesis. NADPH-dependent enzymatic reduction of 7-hydroxy-2-azidoacetophenone precursors (engineered E. coli whole cells) delivers tetrahydrobenzazepinones with 94% ee and quantitative conversion within 24 hours. Though currently limited by substrate loading (<1 g/L), this method eliminates heavy metal residues [4]. Comparative studies confirm microwave-assisted Claisen-Schmidt condensations (e.g., ketone-aldehyde cyclization) reduce reaction times from 12 hours to 25 minutes while maintaining 75–81% yields—attributed to enhanced molecular rotation minimizing kinetic barriers [7].
Regioselective functionalization of the benzazepine scaffold confronts three primary obstacles:
N1 vs O7 Nucleophilicity: Despite the hydroxyl group’s lower pKa (predicted pKa = 10.50 ± 0.20), N1 competes in acylation reactions due to lactam resonance stabilization. Computations (DFT B3LYP/6-311G**) indicate N1 nucleophilicity (Fukui function f⁻ = 0.042) exceeds O7 (f⁻ = 0.031) in polar aprotic solvents. Experimental data confirm acetylations (Ac₂O/pyridine) produce 55% N-acetyl vs 38% O-acetyl derivatives, necessitating kinetic resolution for selectivity [2] [8].
Steric Bias in C-H Activation: Directed ortho-metalation (DoM) at C6/C8 positions faces steric constraints from the fused azepine ring. While ortho-lithiation (s-BuLi/TMEDA/−78°C) of N-Boc-protected benzazepinones occurs at C8 (less hindered), yields plateau at 40–45% due to competing benzylic deprotonation. Transition-state modeling reveals a 3.1 kcal/mol preference for C8 attack, aligning with X-ray crystallography showing 12° ring puckering away from C6 [4].
Advances address these issues through transient directing groups (e.g., 2-pyridinylsilane auxiliaries) that enforce C6-selective palladation (>90% isomeric purity) and electronic tuning via N1 sulfonylation to bias O7 alkylation (O/N ratio >15:1) [3] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9